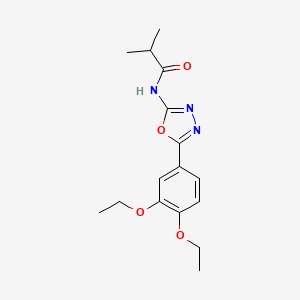

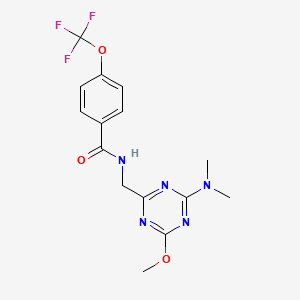

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide, also known as IBT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. IBT is a synthetic compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

1. Application in Tumor Proliferation Imaging N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide, also referred to as 18F-ISO-1, has been evaluated for its potential in imaging tumor proliferation. In a study involving patients with lymphoma, breast cancer, and head and neck cancer, 18F-ISO-1 demonstrated significant correlation with tumor proliferation markers like Ki-67. This suggests its usefulness in assessing the proliferative status of solid tumors through PET imaging (Dehdashti et al., 2013).

2. Role in Directed C-H Bond Activation The compound's derivative, N-methoxybenzamide, has been utilized in Rh(III)-catalyzed oxidative olefination, which involves directed C-H bond activation. This process is mild, practical, selective, and high-yielding, showing its potential in chemical synthesis and pharmaceutical applications (Rakshit et al., 2011).

3. Synthesis of Isoquinolin-1-(2H)-ones Research has demonstrated the synthesis of 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones using a derivative of the compound. This photostimulated process is significant in the field of organic chemistry, particularly in the synthesis of complex molecules (Guastavino et al., 2006).

4. Pharmacological Studies Studies have explored the pharmacological effects of derivatives of this compound, showing significant beta-adrenoreceptor activity. These findings have implications in the development of new pharmacological agents with potential therapeutic applications (Miller et al., 1976).

5. Application in Radioligand Binding Studies Methoxylated tetrahydroisoquinoliniums derived from derivatives of the compound have been synthesized and evaluated for their affinity in apamin-sensitive binding sites. This research is crucial in understanding and developing agents targeting specific neural receptors (Graulich et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally related to other molecules that have shown significant biological activities , suggesting potential interactions with cellular targets

Mode of Action

The exact mode of action of the compound is currently unknown. Structurally similar compounds have been reported to induce apoptosis in cancer cells This suggests that the compound might interact with its targets to trigger programmed cell death

Biochemical Pathways

The compound may affect various biochemical pathways based on its potential apoptotic activity . Apoptosis involves a series of biochemical events leading to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation. More research is needed to understand the specific pathways affected by this compound.

Pharmacokinetics

The compound’s molecular weight suggests it may have suitable properties for oral bioavailability, as molecules under 500 Da are generally well-absorbed Further pharmacokinetic studies are necessary to determine these properties.

Result of Action

Based on the potential apoptotic activity , the compound may lead to cell death in targeted cells This could result in the reduction of tumor size in the context of cancer treatment

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-14(2)13-25-18-8-7-17(10-15(18)6-9-21(25)26)24-23(27)16-11-19(28-3)22(30-5)20(12-16)29-4/h7-8,10-12,14H,6,9,13H2,1-5H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUWWYLRWNSIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)

![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride](/img/structure/B2766724.png)

![3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2766732.png)

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2766735.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)